![molecular formula C24H23ClN4O3 B4076390 N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide](/img/structure/B4076390.png)
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide
説明
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide, also known as BAY 73-6691, is a novel and potent inhibitor of the soluble guanylate cyclase (sGC) enzyme. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD).
作用機序
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide 73-6691 works by inhibiting the sGC enzyme, which is responsible for producing cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling. By inhibiting sGC, this compound 73-6691 reduces the levels of cGMP, which leads to relaxation of smooth muscle cells and vasodilation. This mechanism is particularly important in diseases such as pulmonary hypertension, where increased vascular resistance and pulmonary arterial pressure are major pathological features.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects in various disease models. In pulmonary hypertension, this compound 73-6691 reduces pulmonary vascular resistance, improves right ventricular function, and reduces pulmonary arterial remodeling. In heart failure, this compound 73-6691 improves cardiac function, reduces fibrosis, and increases exercise capacity. In COPD, this compound 73-6691 improves lung function, reduces inflammation, and enhances bronchodilation.
実験室実験の利点と制限
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide 73-6691 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for sGC inhibition, which allows for precise and specific targeting of the NO-cGMP signaling pathway. Another advantage is its water-soluble nature, which makes it easy to administer and study in vivo. However, one limitation is its relatively short half-life, which requires frequent dosing in animal models. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide 73-6691. One direction is to further investigate its therapeutic potential in other diseases such as renal hypertension and diabetic nephropathy. Another direction is to explore its combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, more studies are needed to elucidate the molecular mechanisms underlying its effects on various physiological and pathological processes.
科学的研究の応用
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In pulmonary hypertension, this compound 73-6691 has been shown to improve pulmonary hemodynamics and reduce right ventricular hypertrophy. In heart failure, this compound 73-6691 has been shown to improve cardiac function and reduce fibrosis. In COPD, this compound 73-6691 has been shown to improve lung function and reduce inflammation.
特性
IUPAC Name |
N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-2-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-22-7-3-1-5-18(22)17-27-13-15-28(16-14-27)20-11-9-19(10-12-20)26-24(30)21-6-2-4-8-23(21)29(31)32/h1-12H,13-17H2,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGNWHKNDIJPHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。